Silane, trichloroheptyl-

Description

BenchChem offers high-quality Silane, trichloroheptyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, trichloroheptyl- including the price, delivery time, and more detailed information at info@benchchem.com.

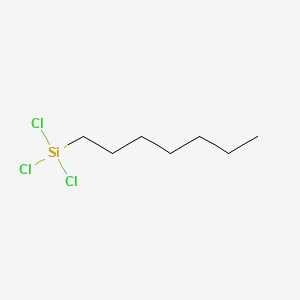

Structure

3D Structure

Properties

IUPAC Name |

trichloro(heptyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl3Si/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQHGWJPIZXDTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883599 | |

| Record name | Silane, trichloroheptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871-41-0 | |

| Record name | Trichloroheptylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trichloroheptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trichloroheptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trichloroheptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloroheptylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Trichloroheptylsilane

<

This guide provides a comprehensive technical overview of trichloroheptylsilane (TCHS), a key organosilane compound. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the core chemical properties, reactivity, synthesis, and analytical protocols associated with TCHS. The content herein is structured to deliver not just data, but actionable, field-proven insights grounded in established scientific principles.

Introduction: The Significance of Trichloroheptylsilane

Trichloroheptylsilane, with the chemical formula C₇H₁₅Cl₃Si, belongs to the versatile class of organosilanes. These molecules are bifunctional, featuring a stable organic group (the heptyl chain) and a highly reactive silicon-based headgroup (the trichlorosilyl group). This unique structure allows TCHS to act as a powerful molecular bridge between organic and inorganic materials.

Its primary utility lies in surface modification, where it is used to create self-assembled monolayers (SAMs) on hydroxyl-rich surfaces like silica, glass, and metal oxides.[1][2] The heptyl chains orient away from the surface, transforming a hydrophilic substrate into a durable, hydrophobic one. This controlled alteration of surface energy is critical in applications ranging from anti-fouling coatings and specialized chromatography phases to the functionalization of nanoparticles for targeted drug delivery.

Core Physicochemical Properties

The physical and chemical characteristics of trichloroheptylsilane dictate its handling, reactivity, and application scope. The data presented below has been aggregated from leading chemical data sources.

| Property | Value |

| Molecular Formula | C₇H₁₅Cl₃Si |

| Molecular Weight | 245.64 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 224-226 °C |

| Density | 1.08 g/cm³ |

| Refractive Index (n²⁰/D) | 1.456 |

| CAS Number | 1067-18-1 |

Synthesis and Chemical Reactivity

The functionality of trichloroheptylsilane is fundamentally linked to its synthesis and subsequent reactions, which are dominated by the chemistry of the silicon-chlorine bonds.

Synthesis via Hydrosilylation

The most prevalent industrial synthesis of trichloroheptylsilane is the hydrosilylation of 1-heptene with trichlorosilane (HSiCl₃).[3] This reaction involves the addition of the silicon-hydrogen bond of trichlorosilane across the double bond of the alkene.

Reaction: CH₂(CH₂)₄CH=CH₂ + HSiCl₃ → CH₃(CH₂)₆SiCl₃

This process is typically catalyzed by transition metals, most commonly platinum-based catalysts like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst.[4] While effective, these catalysts can be expensive and difficult to remove completely from the final product.[5] Recent research has focused on developing more efficient and selective catalysts, such as specific rhodium(I) complexes, to improve turnover numbers and minimize side reactions.[3][4][6]

Dominant Reactivity: Hydrolysis and Condensation

The cornerstone of trichloroheptylsilane's utility is the high reactivity of its Si-Cl bonds. These bonds are exceptionally susceptible to hydrolysis, reacting vigorously with even trace amounts of water.[7][8] This reactivity is the driving force behind its use in forming self-assembled monolayers.

Causality: The significant difference in electronegativity between silicon (1.90) and chlorine (3.16) polarizes the Si-Cl bond, making the silicon atom highly electrophilic and a prime target for nucleophilic attack by water.

The process occurs in two primary stages:

-

Hydrolysis: The three Si-Cl bonds are sequentially replaced by hydroxyl groups (Si-OH), forming heptylsilanetriol and releasing hydrochloric acid (HCl) as a byproduct.[8][9][10] CH₃(CH₂)₆SiCl₃ + 3H₂O → CH₃(CH₂)₆Si(OH)₃ + 3HCl

-

Condensation: The newly formed, highly reactive silanol groups (Si-OH) condense with each other (intermolecularly) and with hydroxyl groups on a substrate surface (e.g., Si-OH on silica). This forms stable, covalent siloxane bonds (Si-O-Si).[11][12] 2 CH₃(CH₂)₆Si(OH)₃ → (HO)₂Si(C₇H₁₅)-O-Si(C₇H₁₅)(OH)₂ + H₂O (intermolecular) CH₃(CH₂)₆Si(OH)₃ + HO-Substrate → CH₃(CH₂)₆Si(OH)₂-O-Substrate + H₂O (surface grafting)

This combined hydrolysis and condensation cascade results in a durable, cross-linked polysiloxane network covalently bonded to the substrate.[10] The resulting self-assembled monolayers are stable against many organic solvents and acidic solutions, though they can degrade under basic conditions.[13]

Analytical Characterization Protocols

Confirming the identity, purity, and successful application of trichloroheptylsilane requires a multi-faceted analytical approach. The following protocols are standard in a research setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation and purity assessment of TCHS.

-

¹H NMR: Provides information on the protons within the heptyl chain. The spectrum is expected to show a triplet for the terminal methyl group (CH₃), a triplet for the methylene group adjacent to the silicon atom (α-CH₂), and a complex multiplet for the remaining methylene groups. The chemical shifts are influenced by the electronegative SiCl₃ group.[14][15]

-

¹³C NMR: Confirms the carbon backbone of the heptyl group.

-

²⁹Si NMR: This is a definitive technique for confirming the silicon environment. For pure trichloroheptylsilane, a single resonance is expected in the region characteristic of alkyltrichlorosilanes. The chemical shift for the parent compound, trichlorosilane (HSiCl₃), provides a useful reference point.[16][17]

Self-Validation: A pure sample will show the expected peaks with correct integration values in ¹H NMR and single, sharp resonances in ¹³C and ²⁹Si NMR. Impurities, such as isomers from synthesis or hydrolysis products (silanols, siloxanes), will present additional, identifiable peaks.

Protocol: Purity Assessment by ¹H NMR

-

Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), carefully dissolve ~10-20 mg of trichloroheptylsilane in ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃). Causality: TCHS reacts with atmospheric moisture, so an inert environment is critical to prevent sample degradation.

-

Internal Standard: Add a known amount of an inert internal standard (e.g., mesitylene or 1,3,5-trichlorobenzene) for quantitative analysis if required.

-

Data Acquisition: Transfer the solution to a dry NMR tube and seal it. Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Analysis: Process the spectrum. Identify the characteristic peaks for the heptyl chain. Compare the integration of these peaks to any impurity peaks to determine the relative purity.

Experimental Workflow: Surface Modification

Creating a hydrophobic surface using trichloroheptylsilane is a common application. This workflow ensures the formation of a high-quality self-assembled monolayer.

Detailed Protocol: Formation of a TCHS SAM on a Silica Wafer

-

Substrate Cleaning (Critical Step):

-

Sonicate the silica wafer in acetone for 15 minutes, followed by isopropanol for 15 minutes to remove organic contaminants.

-

Rinse thoroughly with deionized water.

-

Immerse the wafer in a Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes. (EXTREME CAUTION: Piranha solution is highly corrosive and reactive) . Causality: This step removes residual organic material and, crucially, hydroxylates the surface, creating the Si-OH groups necessary for silane reaction.

-

Rinse extensively with deionized water and dry under a stream of nitrogen.

-

-

Silanization Reaction:

-

Prepare a 1-5 mM solution of trichloroheptylsilane in an anhydrous non-polar solvent (e.g., toluene or hexane) inside a glovebox or under inert gas flow. Causality: Anhydrous conditions prevent premature hydrolysis and polymerization of TCHS in the solution, which would lead to a disordered, clumpy coating.

-

Immerse the clean, dry silica wafer in the TCHS solution for 1-2 hours at room temperature.

-

-

Post-Reaction Curing and Cleaning:

-

Remove the wafer from the solution and rinse with the pure anhydrous solvent (e.g., toluene) to remove any physisorbed silane molecules.

-

Sonicate briefly (1-2 minutes) in the same solvent to ensure a clean monolayer.

-

Cure the wafer in an oven at 110-120 °C for 1 hour. Causality: Curing drives the condensation reaction to completion, promoting cross-linking between adjacent silane molecules and strengthening the bond to the surface, resulting in a more robust monolayer.

-

-

Verification (Self-Validation):

-

The success of the coating is immediately evident by a change in surface properties. A water droplet placed on the surface should bead up with a high contact angle (>100°), confirming the transformation from a hydrophilic to a hydrophobic surface.[18]

-

Safety and Handling

Trichloroheptylsilane is a reactive and hazardous chemical that must be handled with appropriate precautions.

-

Reactivity: It reacts violently with water, alcohols, and other protic solvents, releasing corrosive hydrogen chloride gas.[7] All handling should be performed under anhydrous conditions and preferably under an inert atmosphere.

-

Health Hazards: TCHS is corrosive to the skin, eyes, and respiratory tract. Inhalation or contact can cause severe burns.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields, a face shield, and a lab coat.[19] Work should be conducted in a well-ventilated fume hood.[19]

Conclusion

Trichloroheptylsilane is a powerful surface-modifying agent whose utility is derived directly from the high reactivity of its trichlorosilyl headgroup. A thorough understanding of its core chemical properties, particularly its propensity for hydrolysis and condensation, is essential for its effective application. By following validated protocols for synthesis, handling, and application, researchers can reliably harness TCHS to engineer surfaces with precisely controlled hydrophobicity, a critical capability in advanced materials science and biomedical engineering.

References

-

Wikipedia. Trichlorosilane. [Link]

-

ResearchGate. Surface Modification of Silicate Glass Using 3-(Mercaptopropyl)trimethoxysilane for Thiol-Ene Polymerization. [Link]

-

Carl ROTH. Safety Data Sheet: Trimethylchlorosilane. [Link]

-

National Institutes of Health (NIH). The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane.... [Link]

-

ResearchGate. 1H and 29Si NMR spectra of catalyst 17 and excess HSiCl3. [Link]

-

MDPI. Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane. [Link]

- Google Patents. DE102008019858A1 - Preparing alkyltrichlorosilane compound comprises hydrosilylation of trichlorosilane with alkene compound....

-

ResearchGate. Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]

-

Gelest, Inc. Hydrophobicity-Hydrophilicty and Silane Surface Modification. [Link]

- Google Patents. US7208617B2 - Hydrolysis of chlorosilanes.

-

YouTube. Reaction of SiCl4 and Water (Hydrolysis). [Link]

-

ResearchGate. Reaction scheme for the surface modification with chlorosilanes representative for the diatomite. [Link]

-

PubMed. Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]

-

ResearchGate. Hydrolysis and condensation of silanes in aqueous solutions. [Link]

-

National Institutes of Health (NIH). Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth. [Link]

-

ScienceDirect. HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. [Link]

-

SpectraBase. Chloro-trimethylsilane - Spectra. [Link]

-

National Institutes of Health (NIH). Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]

-

SpectraBase. Chlorotriethylsilane - ¹H NMR Spectrum. [Link]

-

SpectraBase. Trichlorosilane - ²⁹Si NMR Chemical Shifts. [Link]

-

SpectraBase. Chlorotriisopropylsilane - ¹H NMR Spectrum. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DE102008019858A1 - Preparing alkyltrichlorosilane compound comprises hydrosilylation of trichlorosilane with alkene compound in solvent with nitrile group, so that silicon-hydrogen bonds of trichlorosilane are activated with carbon bonded nitrogen atoms - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. OCTADECYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. youtube.com [youtube.com]

- 9. US7208617B2 - Hydrolysis of chlorosilanes - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. spectrabase.com [spectrabase.com]

- 18. gelest.com [gelest.com]

- 19. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to Trichloroheptylsilane (CAS 1067-73-8) for Advanced Research Applications

This guide provides an in-depth exploration of trichloroheptylsilane, a versatile organosilane compound pivotal in surface science and materials engineering. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, practical applications, and detailed methodologies associated with this reagent. We will move beyond simple procedural lists to uncover the causal relationships that govern its synthesis, reactivity, and application in forming highly ordered self-assembled monolayers (SAMs).

Core Molecular Profile and Physicochemical Properties

Trichloroheptylsilane, with the chemical formula C₇H₁₅Cl₃Si, is a member of the organosilane family characterized by a seven-carbon alkyl chain and a reactive trichlorosilyl headgroup. This bifunctional nature is the cornerstone of its utility, allowing it to bridge organic chemistry with inorganic surfaces.

| Property | Value |

| CAS Number | 1067-73-8 |

| Molecular Formula | C₇H₁₅Cl₃Si |

| Molecular Weight | 245.64 g/mol |

| Boiling Point | 224.6 °C |

| Density | 1.104 g/mL at 25 °C |

Synthesis of Trichloroheptylsilane: A Mechanistic Perspective

The primary industrial route to synthesizing trichloroheptylsilane is through the hydrosilylation of 1-heptene with trichlorosilane (HSiCl₃). This reaction is a classic example of the addition of a Si-H bond across a carbon-carbon double bond.

The choice of catalyst is critical in directing the regioselectivity of the reaction. While various transition metal catalysts can be employed, platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆), are commonly used to achieve anti-Markovnikov addition, yielding the desired terminal silane.

Caption: Synthesis of Trichloroheptylsilane via Hydrosilylation.

The reaction mechanism, while complex, generally proceeds through the oxidative addition of the Si-H bond to the platinum center, followed by the coordination of the alkene, migratory insertion, and reductive elimination to yield the final product and regenerate the catalyst.

Spectroscopic Characterization

Accurate characterization of trichloroheptylsilane is essential for quality control and for confirming its successful application in surface modification. The following are the expected key features in its NMR and IR spectra.

| Technique | Expected Chemical Shifts / Frequencies | Interpretation |

| ¹H NMR | δ ~0.9 ppm (t, 3H, -CH₃)δ ~1.3 ppm (m, 10H, -(CH₂)₅-)δ ~1.5 ppm (m, 2H, -CH₂-Si) | The proton NMR spectrum is expected to show characteristic signals for the heptyl chain. The triplet at ~0.9 ppm corresponds to the terminal methyl group, while the multiplets in the range of 1.3-1.5 ppm are attributed to the methylene groups. The methylene group adjacent to the silicon atom will be the most downfield shifted. |

| ¹³C NMR | Signals between δ ~14-32 ppm | The carbon spectrum will show distinct signals for each of the seven carbon atoms in the heptyl chain. |

| FT-IR | ~2925 cm⁻¹ (C-H stretch)~1465 cm⁻¹ (C-H bend)~800-850 cm⁻¹ (Si-Cl stretch) | The infrared spectrum is dominated by the strong C-H stretching and bending vibrations of the alkyl chain.[1] A key diagnostic peak is the strong absorption in the 800-850 cm⁻¹ region, characteristic of the Si-Cl bond.[2] |

Application in Surface Modification: The Formation of Self-Assembled Monolayers (SAMs)

The most prominent application of trichloroheptylsilane is in the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces such as silicon wafers, glass, and various metal oxides.[3] These monolayers are highly ordered, covalently bound films that can dramatically alter the surface properties of a substrate, for instance, by rendering it hydrophobic.

The formation of a SAM from trichloroheptylsilane is a two-step process:

-

Hydrolysis: The highly reactive Si-Cl bonds of the trichloroheptylsilane readily hydrolyze in the presence of trace amounts of water (often from the ambient environment or adsorbed on the substrate surface) to form silanol (Si-OH) groups.

-

Condensation: These silanol groups then undergo condensation reactions, both with the hydroxyl groups on the substrate surface to form stable Si-O-Substrate bonds, and with adjacent silanol groups of neighboring molecules to form a cross-linked polysiloxane network (Si-O-Si).[4]

Caption: Mechanism of SAM Formation from Trichloroheptylsilane.

This process results in a dense, robust, and highly ordered monolayer with the hydrophobic heptyl chains oriented away from the surface, thereby imparting a low-energy, hydrophobic character to the substrate.

Experimental Protocol: Formation of a Trichloroheptylsilane SAM on a Silicon Wafer

This protocol outlines a standard procedure for the formation of a high-quality trichloroheptylsilane SAM on a silicon wafer. The causality behind each step is explained to ensure a self-validating system.

A. Substrate Preparation (The Foundation of a High-Quality SAM)

-

Cleaning: The silicon wafer must be scrupulously cleaned to remove organic contaminants. A common and effective method is sonication in a series of solvents (e.g., acetone, then isopropanol) followed by rinsing with deionized water.

-

Hydroxylation: To ensure a high density of surface hydroxyl groups for covalent attachment, the wafer is treated with a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Extreme caution must be exercised when handling piranha solution. This step not only cleans the surface but also creates a fresh, dense layer of hydroxyl groups.

-

Drying: The wafer is thoroughly rinsed with deionized water and dried under a stream of dry nitrogen. It is then placed in an oven at 120 °C for at least 30 minutes to remove any residual adsorbed water.

B. Silanization (The Self-Assembly Process)

-

Solution Preparation: A dilute solution (typically 1-5 mM) of trichloroheptylsilane is prepared in an anhydrous solvent such as toluene or hexane. The use of an anhydrous solvent is critical to prevent premature hydrolysis and polymerization of the silane in the bulk solution.

-

Immersion: The cleaned and dried silicon wafer is immersed in the trichloroheptylsilane solution in a moisture-free environment (e.g., a glovebox or a desiccator). The immersion time can range from 30 minutes to several hours. Longer immersion times generally lead to more ordered and densely packed monolayers.

-

Rinsing: After immersion, the wafer is removed from the solution and rinsed sequentially with the anhydrous solvent (e.g., toluene), followed by a more polar solvent like isopropanol, to remove any physisorbed silane molecules.

-

Curing: The wafer is then cured in an oven at 120 °C for 30-60 minutes. This step drives the condensation reactions to completion, forming a stable and robust cross-linked monolayer.

Caption: Experimental Workflow for SAM Formation.

Safety and Handling

Trichloroheptylsilane is a reactive and corrosive compound that requires careful handling.[5]

-

Hazards: It is corrosive to the skin, eyes, and respiratory tract. It reacts with water and moisture to produce hydrochloric acid (HCl), which is also corrosive.

-

Handling: Always handle trichloroheptylsilane in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.

Conclusion

Trichloroheptylsilane is a powerful tool for the modification of surfaces at the molecular level. A thorough understanding of its synthesis, reactivity, and the mechanism of self-assembled monolayer formation is crucial for its effective and reproducible application in research and development. By following well-controlled experimental protocols and adhering to strict safety precautions, researchers can harness the unique properties of this compound to create tailored surfaces for a wide range of advanced applications.

References

- DE102008019858A1 - Preparing alkyltrichlorosilane compound comprises hydrosilylation of trichlorosilane with alkene compound in solvent with nitrile group, so that silicon-hydrogen bonds of trichlorosilane are activated with carbon bonded nitrogen atoms. Google Patents.

-

Trichlorosilane. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Mechanism and kinetics of self assembled monolayer formation. ResearchGate. Available at: [Link]

-

Surface modification of nanosilica with 3-mercaptopropyl trimethoxysilane. ScienceDirect. Available at: [Link]

-

Selective hydrosilylation of allyl chloride with trichlorosilane. ResearchGate. Available at: [Link]

-

1 H and 29 Si NMR spectra of catalyst 17 and excess HSiCl 3. ResearchGate. Available at: [Link]

-

Hydrosilylation of Alkenes. Chemistry LibreTexts. (2021, March 16). Available at: [Link]

-

1H proton nmr spectrum of 1,1,1-trichloroethane. Doc Brown's Chemistry. Available at: [Link]

-

Thiol-based Self-assembled Monolayers: Formation and Organization. Dr. Lee Group. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2025, January 1). Available at: [Link]

-

An Efficient Route to Branched Allylsilanes through Copper-Catalyzed Allene Hydrosilylation Using Readily Available Silanes. ACS Publications. Available at: [Link]

-

Trichlorosilane. SpectraBase. Available at: [Link]

-

Crosslinked organosulfur-based self-assembled monolayers: formation and applications. Journal of Materials Chemistry B. Available at: [Link]

-

Trichloromethane. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Selective hydrosilylation of allyl chloride with trichlorosilane. PubMed. (2021, May 11). Available at: [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc. Available at: [Link]

-

Chloro-trimethylsilane. SpectraBase. Available at: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of Trichloroheptylsilane

This guide provides a comprehensive technical overview of the molecular structure of trichloroheptylsilane. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes foundational chemical principles with advanced analytical insights to deliver a thorough understanding of this organosilane compound.

Introduction: The Significance of Alkyltrichlorosilanes

Alkyltrichlorosilanes are a class of organosilicon compounds with the general formula R-SiCl₃, where R is an alkyl group. These molecules are of significant interest due to their versatile reactivity, primarily driven by the polarized silicon-chlorine bonds. This reactivity makes them crucial precursors in the synthesis of silicones, silylating agents for surface modification, and intermediates in various organic syntheses. Trichloroheptylsilane, with its seven-carbon alkyl chain, is a member of this family, and its molecular structure dictates its physical properties and chemical behavior.

While specific experimental data for trichloroheptylsilane is not extensively documented in publicly available literature, its structural characteristics can be accurately inferred from the well-established principles of organic and organosilicon chemistry, and by analogy to other long-chain alkyltrichlorosilanes.

Molecular Structure and Bonding

The trichloroheptylsilane molecule consists of a central silicon atom bonded to three chlorine atoms and one heptyl group.

Chemical Formula and Connectivity

-

Chemical Formula: C₇H₁₅Cl₃Si

The connectivity of the atoms is straightforward: the silicon atom is the central atom, forming a single covalent bond with the terminal carbon of the heptyl chain and single covalent bonds with each of the three chlorine atoms.

Three-Dimensional Geometry

The geometry around the silicon atom in trichloroheptylsilane is tetrahedral . This is consistent with VSEPR (Valence Shell Electron Pair Repulsion) theory, where the four bonding pairs of electrons arrange themselves to be as far apart as possible, resulting in a tetrahedral arrangement with approximate bond angles of 109.5°.

The heptyl chain, consisting of seven carbon atoms, will adopt a flexible, zig-zag conformation in its lowest energy state to minimize steric hindrance between adjacent methylene (-CH₂-) groups.

Below is a diagram illustrating the fundamental molecular structure.

Caption: Ball-and-stick representation of Trichloroheptylsilane.

Bond Parameters (Predicted)

| Bond | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

| Si-Cl | ~2.02 - 2.05 | Cl-Si-Cl: ~108-111 |

| Si-C | ~1.84 - 1.87 | Cl-Si-C: ~108-111 |

| C-C | ~1.54 | C-C-C: ~109.5 |

| C-H | ~1.09 | H-C-H: ~109.5 |

Reactivity and Functional Characteristics

The chemical behavior of trichloroheptylsilane is dominated by the highly reactive Si-Cl bonds.

Hydrolysis

Trichloroheptylsilane reacts readily with water in a hydrolysis reaction. The chlorine atoms are sequentially replaced by hydroxyl (-OH) groups, forming a heptylsilanetriol (C₇H₁₅Si(OH)₃) and hydrochloric acid (HCl). The silanetriol is unstable and will readily undergo condensation to form polysiloxanes, creating a cross-linked network. This reactivity is the basis for its use in forming protective, hydrophobic coatings on surfaces.

The following diagram illustrates the hydrolysis and condensation process.

Caption: Hydrolysis and condensation of trichloroheptylsilane.

Experimental Characterization of Molecular Structure

The determination and confirmation of the molecular structure of an alkyltrichlorosilane like trichloroheptylsilane would involve a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons in the heptyl chain. The protons on the carbon adjacent to the silicon atom (α-protons) would be the most deshielded and appear furthest downfield. The terminal methyl (-CH₃) protons would be the most shielded and appear furthest upfield. The signals for the methylene (-CH₂-) groups in between would have characteristic chemical shifts and splitting patterns based on their neighboring protons.

-

¹³C NMR: The carbon NMR spectrum would show a distinct signal for each of the seven carbon atoms in the heptyl chain, with the carbon bonded to the silicon appearing at a characteristic chemical shift.

-

²⁹Si NMR: Silicon-29 NMR, although less common, would provide a definitive signal for the silicon atom, with its chemical shift being indicative of the three chlorine and one carbon substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.[1] Key expected vibrational bands for trichloroheptylsilane are summarized in the table below.[1]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (alkyl) | Stretching | 2850 - 2960 |

| Si-Cl | Stretching | 450 - 650 |

| Si-C | Stretching | 650 - 850 |

| CH₂ | Bending (Scissoring) | ~1465 |

| CH₃ | Bending (Umbrella) | ~1375 |

The presence of strong absorptions in the C-H stretching region and the characteristic Si-Cl and Si-C stretching frequencies, coupled with the absence of bands for other functional groups (like O-H or C=O), would support the proposed structure.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For trichloroheptylsilane, the mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak would appear as a characteristic cluster of peaks reflecting the different isotopic combinations. Fragmentation patterns would likely involve the loss of chlorine atoms, the heptyl group, or parts of the alkyl chain, providing further structural confirmation.

Experimental Workflow: Synthesis and Characterization

Below is a generalized, self-validating workflow for the synthesis and structural verification of an alkyltrichlorosilane such as trichloroheptylsilane.

Caption: Experimental workflow for synthesis and characterization.

Step-by-Step Methodology:

-

Synthesis: Trichloroheptylsilane can be synthesized via the hydrosilylation of 1-heptene with trichlorosilane (HSiCl₃), typically catalyzed by a platinum-based catalyst (e.g., Speier's catalyst). The reaction involves the addition of the Si-H bond across the double bond of the alkene.

-

Purification: The crude product would be purified by fractional distillation under reduced pressure to separate the desired trichloroheptylsilane from unreacted starting materials and any side products.

-

Spectroscopic Analysis:

-

NMR: The purified product is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed by ¹H, ¹³C, and ²⁹Si NMR spectroscopy to confirm the carbon-hydrogen framework and the silicon environment.

-

FT-IR: A small amount of the liquid sample is analyzed by Fourier-transform infrared spectroscopy to identify the characteristic functional groups (C-H, Si-Cl, Si-C).

-

GC-MS: The sample is analyzed by Gas Chromatography-Mass Spectrometry to confirm its purity and determine its molecular weight and fragmentation pattern. The gas chromatogram should show a single major peak, and the mass spectrum of this peak should correspond to trichloroheptylsilane.

-

Conclusion

The molecular structure of trichloroheptylsilane is characterized by a tetrahedral silicon center bonded to three chlorine atoms and a flexible seven-carbon alkyl chain. Its high reactivity, stemming from the Si-Cl bonds, makes it a valuable precursor in materials science and organic synthesis. While specific experimental data for this compound is sparse, its structure and properties can be reliably predicted based on the well-understood chemistry of alkyltrichlorosilanes. The analytical techniques of NMR, IR, and mass spectrometry provide a robust framework for the definitive characterization of its molecular structure.

References

-

Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Application of Trichloroheptylsilane

This guide provides comprehensive safety protocols and handling procedures for trichloroheptylsilane, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from established safety data for structurally analogous organosilane compounds to ensure the highest degree of safety and procedural integrity in the absence of a dedicated Safety Data Sheet (SDS) for trichloroheptylsilane. The fundamental reactivity and associated hazards stem from the trichlorosilyl functional group, which dictates the stringent handling requirements outlined below.

Section 1: Core Principles of Trichloroheptylsilane Safety: Understanding the Reactivity

Trichloroheptylsilane (C7H15Cl3Si) is a member of the alkyltrichlorosilane family, which are highly reactive compounds. The primary driver for their hazardous nature is the silicon-chlorine bonds, which are highly susceptible to hydrolysis. Contact with water, even atmospheric moisture, leads to a rapid and exothermic reaction that liberates corrosive and toxic hydrogen chloride (HCl) gas. This reactivity profile underscores the critical need for anhydrous handling conditions at all times. The product of this hydrolysis is a silanol, which can then condense to form polysiloxanes.

The violent reaction with water is a key safety concern, as it can lead to a rapid increase in pressure and temperature, potentially causing container rupture.[1] Furthermore, the liberated HCl gas is corrosive to the respiratory tract and mucous membranes.[1][2]

Section 2: Hazard Identification and GHS Classification (by Analogy)

While a specific GHS classification for trichloroheptylsilane is not available, by analogy with other short and long-chain alkyltrichlorosilanes, the following hazards are anticipated:

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor. |

| Substances and mixtures which in contact with water emit flammable gases | Category 1 | H260: In contact with water releases flammable gases which may ignite spontaneously.[2] |

| Skin Corrosion/Irritation | Category 1A/1B | H314: Causes severe skin burns and eye damage.[2] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[2] |

| Acute Toxicity, Inhalation | Category 3/4 | H331/H332: Toxic or harmful if inhaled.[2] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |

Signal Word: Danger

Hazard Pictograms:

-

Flame (GHS02)

-

Corrosion (GHS05)

-

Skull and Crossbones or Exclamation Mark (GHS06/GHS07)

Section 3: Safe Handling and Storage: A Proactive Approach

The cornerstone of safely handling trichloroheptylsilane is the strict exclusion of moisture and ignition sources.

Inert Atmosphere Operations

All manipulations of trichloroheptylsilane should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated chemical fume hood.[1][3] Glassware must be rigorously dried in an oven and cooled under a stream of inert gas before use.

Material and Equipment Compatibility

Use only materials that are compatible with corrosive and flammable liquids. Stainless steel, glass, and PTFE are generally suitable. Avoid materials that can be attacked by HCl.

Grounding and Bonding

Due to its high flammability, it is imperative to ground and bond all containers and equipment during transfer to prevent the buildup of static electricity, which could serve as an ignition source.

Storage Requirements

Store trichloroheptylsilane in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][4] The storage container must be tightly sealed and stored under an inert atmosphere. It should be stored separately from incompatible materials such as oxidizing agents, alcohols, and bases.

Section 4: Personal Protective Equipment (PPE): Your Last Line of Defense

A comprehensive PPE protocol is mandatory when working with trichloroheptylsilane. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedure being performed.

Caption: PPE selection workflow for handling trichloroheptylsilane.

Detailed PPE Specifications:

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn over the goggles for tasks with a higher splash potential.[4]

-

Skin and Body Protection: A flame-retardant lab coat is essential. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron or coveralls should be worn.[4]

-

Hand Protection: Neoprene or nitrile gloves are recommended. Given the corrosive nature of the compound and its hydrolysis products, consider double-gloving. Inspect gloves for any signs of degradation before and during use.

-

Respiratory Protection: All work must be performed in a certified chemical fume hood. For emergency situations or if there is a potential for exposure outside of a fume hood, a full-face respirator with an appropriate cartridge for acid gases and organic vapors should be used.

Section 5: First Aid and Emergency Procedures: Rapid and Informed Response

In the event of an exposure, immediate and appropriate first aid is critical.

In Case of Skin Contact

-

Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1]

-

Seek immediate medical attention.[1]

In Case of Eye Contact

-

Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention from an ophthalmologist.

In Case of Inhalation

-

Move the individual to fresh air at once.[1]

-

If breathing is difficult or has stopped, provide artificial respiration.

-

Seek immediate medical attention.[1]

In Case of Ingestion

-

Do NOT induce vomiting.[1]

-

Rinse the mouth with water.

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.[1]

Section 6: Spill Response and Waste Disposal: Containment and Neutralization

A well-rehearsed spill response plan is essential for mitigating the risks associated with an accidental release of trichloroheptylsilane.

Caption: Decision-making workflow for responding to a trichloroheptylsilane spill.

Spill Cleanup Protocol:

-

Evacuate and Alert: Immediately evacuate the area and alert nearby personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Personal Protection: Don the appropriate PPE as outlined in Section 4.

-

Containment: For small spills, cover with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.

-

Neutralization: Once absorbed, cautiously neutralize the material with a weak base, such as sodium bicarbonate. Be prepared for a reaction (foaming) as the absorbed HCl is neutralized.

-

Collection: Carefully scoop the absorbed and neutralized material into a designated, sealable container for hazardous waste.

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.

Section 7: Reactivity and Stability Profile

-

Reactivity with Water: Reacts violently with water, producing hydrogen chloride gas.[1]

-

Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere).

-

Conditions to Avoid: Exposure to moisture, heat, flames, and sparks.[1]

-

Incompatible Materials: Water, alcohols, strong oxidizing agents, and bases.

-

Hazardous Decomposition Products: Hydrogen chloride, silicon oxides, and carbon oxides upon combustion.[1]

References

-

Gelest, Inc. (2015). TRICHLOROSILANE, 99% Safety Data Sheet. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Trimethylchlorosilane. [Link]

-

REC Silicon. (2023). Trichlorosilane Safety Data Sheet. [Link]

Sources

An In-depth Technical Guide to the Hydrolysis Mechanism of Trichloroheptylsilane

This guide provides a comprehensive exploration of the hydrolysis and subsequent condensation of trichloroheptylsilane, a key process in the formation of functionalized silica surfaces and polysiloxanes. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core mechanistic principles, experimental protocols, and practical implications of this reaction.

Introduction: The Significance of Trichloroheptylsilane Hydrolysis

Trichloroheptylsilane (( C_7H_{15}SiCl_3 )) is a member of the organotrichlorosilane family, compounds that are pivotal in surface modification and the synthesis of silicone-based materials. The hydrolysis of its Si-Cl bonds to form silanols (Si-OH) is the initial and rate-determining step in creating self-assembled monolayers (SAMs) on hydroxylated surfaces, fabricating hydrophobic coatings, and producing cross-linked polysiloxane networks.[1] The heptyl group, a seven-carbon alkyl chain, imparts significant hydrophobicity to the resulting materials, making this specific silane crucial for applications requiring water repellency and tailored surface energy.[2][3] Understanding the intricacies of its hydrolysis mechanism is paramount for controlling the structure and properties of the final products, thereby ensuring reproducibility and optimal performance in diverse applications, from chromatography to microelectronics.[4]

The Core Mechanism: A Stepwise Journey from Silane to Siloxane

The overall transformation of trichloroheptylsilane to a polysiloxane network is a two-stage process: hydrolysis followed by condensation. These reactions can be catalyzed by both acids and bases.[5][6]

Stage 1: Hydrolysis - The Formation of Heptylsilanetriol

The hydrolysis of trichloroheptylsilane involves the sequential nucleophilic attack of water molecules on the silicon atom, leading to the substitution of the three chlorine atoms with hydroxyl groups. This process yields the intermediate product, heptylsilanetriol (( C_7H_{15}Si(OH)_3 )).

The reaction proceeds as follows:

-

First Hydrolysis: ( C_7H_{15}SiCl_3 + H_2O \rightarrow C_7H_{15}SiCl_2(OH) + HCl )

-

Second Hydrolysis: ( C_7H_{15}SiCl_2(OH) + H_2O \rightarrow C_7H_{15}SiCl(OH)_2 + HCl )

-

Third Hydrolysis: ( C_7H_{15}SiCl(OH)2 + H_2O \rightarrow C_7H{15}Si(OH)_3 + HCl )

The hydrochloric acid (HCl) produced as a byproduct can catalyze the reaction, a phenomenon known as autocatalysis.[6] The reaction mechanism is generally considered to be a bimolecular nucleophilic substitution (( S_N2-Si )).[7]

Below is a DOT graph illustrating the stepwise hydrolysis of trichloroheptylsilane.

Caption: Stepwise hydrolysis of trichloroheptylsilane to heptylsilanetriol.

Stage 2: Condensation - The Formation of Polysiloxane Networks

Once heptylsilanetriol is formed, it undergoes condensation reactions with other silanol molecules to form siloxane bonds (Si-O-Si), releasing water in the process. This polymerization leads to the formation of oligomers and eventually a cross-linked polysiloxane network.

The condensation can occur between:

-

Two silanetriol molecules.

-

A silanetriol and a partially hydrolyzed silane.

-

Silanol groups on a growing polymer chain.

The structure of the final polysiloxane can range from linear chains to complex, three-dimensional networks, depending on the reaction conditions.

The following DOT graph visualizes the initial condensation steps.

Caption: Condensation of heptylsilanetriol to form a polysiloxane network.

Causality Behind Experimental Choices: Factors Influencing the Mechanism

The rate and outcome of the hydrolysis and condensation of trichloroheptylsilane are highly sensitive to several experimental parameters. Understanding these factors is crucial for controlling the final material properties.

| Parameter | Effect on Hydrolysis and Condensation | Causality and Field-Proven Insights |

| Water Concentration | The rate of hydrolysis is dependent on the availability of water. Insufficient water leads to incomplete hydrolysis, while excess water can promote self-condensation in the bulk solution rather than on a surface.[1] | For forming self-assembled monolayers, a trace amount of water on the substrate and in the solvent is often sufficient and desirable to promote surface-bound polymerization over solution-phase precipitation. |

| pH (Catalyst) | Both acid and base catalysis accelerate the hydrolysis and condensation reactions.[5][7] Acid catalysis proceeds through protonation of the leaving group, while base catalysis involves direct nucleophilic attack on the silicon atom.[5] | Acidic conditions generally favor hydrolysis over condensation, leading to more linear and less branched polymer structures. Basic conditions tend to accelerate condensation, resulting in more compact, particulate structures. |

| Solvent | The polarity and protic nature of the solvent can influence reaction rates and the solubility of reactants and products. Non-polar solvents are typically used for the formation of SAMs on surfaces. | The choice of solvent is critical for controlling the aggregation of the hydrophobic heptyl chains. In non-polar solvents, the hydrolyzed silanols can form inverse micelles, which can affect the quality of deposited films.[1] |

| Temperature | Higher temperatures generally increase the rates of both hydrolysis and condensation reactions. | Careful temperature control is necessary to balance the reaction kinetics. For SAM formation, reactions are often carried out at room temperature to allow for ordered molecular assembly. |

| Alkyl Chain Length (Heptyl Group) | The steric bulk of the heptyl group can influence the rate of nucleophilic attack on the silicon atom. Longer alkyl chains can also lead to increased hydrophobic interactions between molecules.[3] | The heptyl group's hydrophobicity drives the self-assembly process, leading to the formation of dense, water-repellent monolayers. However, excessive aggregation in solution due to these hydrophobic interactions can be a challenge to overcome for uniform surface coating. |

Experimental Protocol: A Self-Validating System for Studying Hydrolysis

This section provides a detailed methodology for monitoring the hydrolysis of trichloroheptylsilane using Fourier-Transform Infrared (FTIR) Spectroscopy, a technique well-suited for observing changes in chemical bonding.[8][9]

Materials and Equipment

-

Trichloroheptylsilane (≥95%)

-

Anhydrous solvent (e.g., hexane or toluene)

-

Deionized water

-

Nitrogen or Argon gas supply

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Glassware (dried in an oven at >120°C and cooled under a stream of dry nitrogen)

-

Syringes and needles

Step-by-Step Experimental Workflow

-

Preparation of the Reaction Solution:

-

In a clean, dry flask under an inert atmosphere (nitrogen or argon), prepare a solution of trichloroheptylsilane in the chosen anhydrous solvent (e.g., 1% v/v).

-

Ensure all transfers are done using dry syringes to minimize premature hydrolysis from atmospheric moisture.

-

-

Initiation of Hydrolysis:

-

Inject a controlled amount of deionized water into the silane solution while stirring. The molar ratio of water to silane is a critical parameter to control. For complete hydrolysis, a molar ratio of at least 3:1 is required.

-

-

FTIR Monitoring:

-

Immediately after water addition, transfer an aliquot of the reaction mixture to the ATR crystal of the FTIR spectrometer.

-

Acquire spectra at regular time intervals (e.g., every 1-2 minutes) over the course of the reaction.

-

Key spectral regions to monitor:

-

Disappearance of the Si-Cl stretching band (~550-650 cm⁻¹).

-

Appearance and evolution of the Si-OH stretching band (~3200-3700 cm⁻¹, broad) and the Si-O-Si stretching band (~1000-1100 cm⁻¹, broad).

-

Changes in the C-H stretching bands of the heptyl group (~2800-3000 cm⁻¹).

-

-

-

Data Analysis:

-

Plot the absorbance of the key functional group peaks as a function of time to determine the reaction kinetics.

-

The rate of disappearance of the Si-Cl peak corresponds to the rate of hydrolysis, while the rate of appearance of the Si-O-Si peak indicates the rate of condensation.

-

The following DOT graph outlines the experimental workflow.

Caption: Experimental workflow for monitoring trichloroheptylsilane hydrolysis.

Characterization of Hydrolysis Products

Beyond FTIR, several other analytical techniques are essential for a comprehensive understanding of the hydrolysis and condensation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si NMR is a powerful tool for quantifying the different silicon species in solution (unhydrolyzed, partially hydrolyzed, and fully condensed).[10][11][12] The chemical shifts provide detailed information about the connectivity of the silicon atoms.[10][13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile intermediates and byproducts.

-

Langmuir Film Balance: This technique is invaluable for studying the self-assembly of the amphiphilic heptylsilanetriol at the air-water interface, providing insights into molecular packing and the formation of monolayers.[14][15][16]

Conclusion and Future Outlook

The hydrolysis of trichloroheptylsilane is a fundamental process with significant implications for materials science and surface engineering. A thorough understanding of its mechanism and the factors that influence it allows for the precise control of the properties of the resulting polysiloxane materials. Future research in this area will likely focus on developing more sustainable and environmentally friendly catalytic systems and exploring the self-assembly of these long-chain alkylsilanetriols for applications in nanotechnology and biomedicine. The principles and protocols outlined in this guide provide a solid foundation for researchers and professionals to build upon in their endeavors.

References

-

Issa, A. A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(3), 537. [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]

-

Altmann, S., & Pfeiffer, J. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers, 6(3-4), 383-394. [Link]

-

Arkles, B. (2014). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. [Link]

-

Pohl, E. R., & Osterholtz, F. D. (1985). Kinetics and Mechanism of Aqueous Hydrolysis and Condensation of Alkyltrialkoxysilanes. In Silanes, Surfaces, and Interfaces (pp. 157-171). Springer, Berlin, Heidelberg. [Link]

-

Johnston, D. S., & Chapman, D. (1980). A Langmuir film balance study of the interactions of ionic and polar solutes with glycolipid monolayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 600(2), 389-398. [Link]

-

N/A. (n.d.). Synthesis and characterization of styrene-vinyl tetrazole copolymers for their application as a solid electrolyte. ResearchGate. [Link]

-

Wang, Y., et al. (2019). Preparation of Long‐Chain‐Alkyl Siloxanes Bridged by Carbon‐Sulfur Bond via Thiol–Ene Reaction. ChemistrySelect, 4(35), 10349-10354. [Link]

-

Fadeev, A. Y., & McCarthy, T. J. (2003). Chapter I Preparation of alkylsiloxane self-assembled monolayers: the issue of reproducibility. CORE. [Link]

-

Kim, J. H., et al. (2011). 29Si NMR spectra corresponding to the progression of condensation... ResearchGate. [Link]

-

N/A. (n.d.). Robustness of two-step acid hydrolysis procedure for composition analysis of poplar. N/A. [Link]

-

N/A. (n.d.). FTIR Investigations on Hydrolysis and Condensation Reactions of Alkoxysilane Terminated Polymers for use in Adhesives and Sealants. ResearchGate. [Link]

-

N/A. (n.d.). Langmuir Films. Nanoscience Instruments. [Link]

-

Delattre, L., et al. (2001). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Journal of Sol-Gel Science and Technology, 22(1-2), 13-22. [Link]

-

Lee, Q., et al. (2017). Enzymatic hydrolysis of industrial derived xylo-oligomers to monomeric sugars for pilot plant scale glycol production. ACS Sustainable Chemistry & Engineering, 5(1), 843-850. [Link]

-

de Souza, A. F., et al. (2019). Analysis of the 3-Glycidoxypropyltrimethoxysilane (GPTMS) hydrolysis by infrared spectroscopy. Matéria (Rio de Janeiro), 24(3). [Link]

-

Weimer, J. J. (n.d.). Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. N/A. [Link]

-

Hipolito, A. J., et al. (2021). Synthesis and characterization of Ti(IV), Zr(IV) and Al(III) salen-based complexes. Journal of the Mexican Chemical Society, 65(3), 368-381. [Link]

-

Lestari, S. D., et al. (2022). Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness. Coatings, 12(10), 1438. [Link]

-

Dowe, N., & McMillan, J. (2001). SSF Experimental Protocols -- Lignocellulosic Biomass Hydrolysis and Fermentation: Laboratory Analytical Procedure (LAP). National Renewable Energy Laboratory. [Link]

-

Rankin, S. E., & Sefcik, J. (2003). The Impact of Solution Agglomeration on the Deposition of Self-Assembled Monolayers. AIChE Journal, 49(6), 1366-1378. [Link]

-

Vrancken, K. C., et al. (1995). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. Journal of Colloid and Interface Science, 174(1), 86-93. [Link]

-

Pan, Y., et al. (2005). Branched, Long-Chain Alkylsilanes and their Applications in Surface Modification. N/A. [Link]

-

Zhang, Y., et al. (2024). Synthesis and Characterization of Graft Copolymers with Poly(ε-caprolactone) Side Chain Using Hydroxylated Poly(β-myrcene-co-α-methyl styrene). Polymers, 16(10), 1386. [Link]

-

Caseli, L. (2021). Recent advances in the use of Langmuir monolayers as cell membrane models. Eclética Química Journal, 46(1SI), 18-29. [Link]

-

Salon, M. C. B., et al. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. N/A. [Link]

-

Li, Y., et al. (2016). Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents. Journal of Sol-Gel Science and Technology, 79(2), 266-274. [Link]

-

N/A. (n.d.). Synthesis and Characterization of Hydroxyl-Pinacolone Retinoate. ResearchGate. [Link]

-

Issa, A. A., & Luyt, A. S. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Journal of the Serbian Chemical Society, 84(11), 1231-1244. [Link]

-

Bunker, B. C., et al. (1994). Self-Assembly Is Not the Only Reaction Possible between Alkyltrichlorosilanes and Surfaces: Monomolecular and Oligomeric Covalently Attached Layers of Dichloro- and Trichloroalkylsilanes on Silicon. Langmuir, 10(10), 3472-3483. [Link]

-

N/A. (n.d.). Langmuir films at the oil/water interface revisited. N/A. [Link]

-

Garrido, L., et al. (1997). High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses. Magnetic Resonance in Medicine, 37(3), 356-361. [Link]

-

N/A. (n.d.). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. ResearchGate. [Link]

-

N/A. (n.d.). 29Si and 27Al NMR study of amorphous and paracrystalline opals from Australia. ResearchGate. [Link]

-

Oliveira, O. N., & Caseli, L. (2022). The Past and the Future of Langmuir and Langmuir-Blodgett Films. Chemical Reviews, 122(6), 6459-6511. [Link]

-

Salon, M. C. B., et al. (2007). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Journal of Physical Chemistry B, 111(49), 13693-13702. [Link]

-

Meinhold, R. H., et al. (1985). Thermal Reactions of Kaolinite Studied by Solid State 27-Al and 29-Si NMR. Journal of Materials Science, 20(12), 4373-4381. [Link]

Sources

- 1. alliance.seas.upenn.edu [alliance.seas.upenn.edu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. gelest.com [gelest.com]

- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sites.me.ucsb.edu [sites.me.ucsb.edu]

- 12. High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Langmuir film balance study of the interactions of ionic and polar solutes with glycolipid monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nanoscience.com [nanoscience.com]

- 16. researchgate.net [researchgate.net]

spectroscopic data for trichloroheptylsilane (NMR, IR, Mass Spec)

Introduction to Trichloroheptylsilane and its Spectroscopic Characterization

Trichloroheptylsilane (C₇H₁₅Cl₃Si) is an organosilicon compound featuring a seven-carbon alkyl chain attached to a trichlorosilyl group. The reactivity of the Si-Cl bonds makes it a valuable precursor for surface modification, forming stable siloxane bonds with hydroxylated substrates. Accurate structural elucidation and purity assessment are paramount for its successful application, necessitating a detailed understanding of its spectroscopic signatures. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra of trichloroheptylsilane, providing the foundational knowledge for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For trichloroheptylsilane, both ¹H and ¹³C NMR are indispensable for confirming the structure of the heptyl chain and the influence of the electron-withdrawing trichlorosilyl group.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of trichloroheptylsilane is expected to show distinct signals for the protons on each carbon of the heptyl chain. The chemical shift of the methylene group alpha to the silicon atom (α-CH₂) is significantly influenced by the electronegative chlorine atoms, causing it to resonate further downfield compared to the other methylene groups.[2] The remaining methylene groups will exhibit complex overlapping multiplets in the typical aliphatic region, while the terminal methyl group (ω-CH₃) will appear as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for Trichloroheptylsilane in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| α-CH₂ | 1.5 - 1.7 | Triplet | 2H |

| β-CH₂ | 1.3 - 1.5 | Multiplet | 2H |

| γ, δ, ε-CH₂ | 1.2 - 1.4 | Multiplet | 6H |

| ζ-CH₂ | 1.2 - 1.4 | Multiplet | 2H |

| ω-CH₃ | 0.8 - 1.0 | Triplet | 3H |

Causality behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ is standard for ¹H NMR to avoid large solvent signals that would obscure the analyte's peaks. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a direct view of the carbon skeleton. Each of the seven carbon atoms in the heptyl chain is expected to give a distinct signal. Similar to the ¹H NMR, the α-carbon will be the most deshielded due to the proximity of the silicon and chlorine atoms. The chemical shifts of the other carbons will be in the typical aliphatic range.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts for Trichloroheptylsilane in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

| α-C | 30 - 35 |

| β-C | 22 - 26 |

| γ-C | 31 - 35 |

| δ-C | 28 - 32 |

| ε-C | 31 - 35 |

| ζ-C | 22 - 26 |

| ω-C | 13 - 15 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.[4]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of trichloroheptylsilane in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-pulse spectrum with a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

-

A longer acquisition time and a greater number of scans (typically 1024 or more) are required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Diagram 1: Experimental Workflow for NMR Analysis

Caption: Workflow for acquiring and processing NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[5][6] The IR spectrum of trichloroheptylsilane will be dominated by absorptions corresponding to the vibrations of the C-H bonds in the heptyl group and the Si-Cl bonds.

Table 3: Predicted IR Absorption Frequencies for Trichloroheptylsilane

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| C-H (alkyl) | 2950 - 2850 | Stretching |

| C-H (alkyl) | 1470 - 1450 | Bending (scissoring) |

| C-H (methyl) | 1380 - 1370 | Bending (umbrella) |

| Si-Cl | 620 - 550 | Stretching |

| C-Si | 800 - 700 | Stretching |

Causality behind Experimental Choices: A neat liquid sample between salt plates (KBr or NaCl) is often sufficient for obtaining a good quality IR spectrum of a liquid sample. A background spectrum is recorded first to subtract the atmospheric and instrument absorptions.[7]

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation: Place a small drop of neat trichloroheptylsilane between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum. The typical scanning range is 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Diagram 2: Experimental Workflow for IR Analysis

Caption: Workflow for acquiring and analyzing an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.[8] Electron ionization (EI) is a common technique for volatile compounds like trichloroheptylsilane.

Predicted Mass Spectrum

The mass spectrum of trichloroheptylsilane is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, due to the lability of the Si-Cl and C-C bonds under EI conditions, the molecular ion peak may be weak. The fragmentation pattern will be characterized by the loss of chlorine atoms, alkyl fragments, and combinations thereof. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in identifying fragments containing chlorine atoms.

Table 4: Predicted Key Fragments in the Mass Spectrum of Trichloroheptylsilane

| m/z | Predicted Fragment |

| 246/248/250 | [C₇H₁₅SiCl₃]⁺ (Molecular Ion) |

| 211/213/215 | [C₇H₁₅SiCl₂]⁺ |

| 147/149/151 | [C₇H₁₅SiCl]⁺ |

| 133/135/137 | [SiCl₃]⁺ |

| 99 | [C₇H₁₅]⁺ |

Causality behind Experimental Choices: Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like trichloroheptylsilane, as the GC separates the compound from any impurities before it enters the mass spectrometer.[9]

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of trichloroheptylsilane (e.g., 1 mg/mL) in a volatile solvent such as hexane or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5) and a temperature program to separate the components of the sample.

-

-

MS Analysis:

-

The eluent from the GC is directed into the EI source of the mass spectrometer, where molecules are ionized by a 70 eV electron beam.

-

The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

-

Examine the isotopic patterns for chlorine-containing fragments.

-

Diagram 3: Experimental Workflow for GC-MS Analysis

Caption: Workflow for acquiring and analyzing a GC-MS spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of trichloroheptylsilane. By leveraging established spectroscopic principles and data from analogous compounds, researchers and scientists can confidently identify and characterize this important organosilane. The provided experimental protocols and workflows offer a standardized approach to obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

NMR Spectroscopy of Organosilicon Compounds. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

- Weber, W. P. (1971). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry, 36(13), 1943-1947.

-

Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. (n.d.). Gelest, Inc. Retrieved January 26, 2026, from [Link]

-

Mass Spectrometry of Organometallic Compounds. (n.d.). University of Victoria. Retrieved January 26, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 26, 2026, from [Link]

- Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharmaceutical Analytical Chemistry, 8(225).

-

Arkles, B. (2015). Infrared Analysis of Organosilicon Compounds. ResearchGate. Retrieved January 26, 2026, from [Link]

-

Fragmentation Patterns in Mass Spectrometry. (2023, August 29). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

- Synthesis and spectroscopic characterization of Pt(II), Pd(II), Ni(II), Co(III) and Cu(II) complexes of N-allyl-N'-(4-methylthiazol)-2ylthiourea. (2015). International Journal of Advanced Research in Biological Sciences, 2(11), 194-204.

-

H NMR Chemical Shifts. (2024, March 20). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

- Westermark, H. (1955). Infrared Spectra of Alkylsilanes I. Acta Chemica Scandinavica, 9, 947-956.

- Wang, S., Xie, F., & Ni, S. (2000). [Synthesis and spectroscopic studies of new N-functionalized macrocyclic compounds and complex]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(1), 44-48.

- Young, C. W., Servais, P. C., Currie, C. C., & Hunter, M. J. (1948). Organosilicon Polymers. III. Infrared Spectra of the Methylpolysiloxanes. Journal of the American Chemical Society, 70(11), 3758-3764.

-

Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. (2023, January 25). YouTube. Retrieved January 26, 2026, from [Link]

-

Basic Concepts, Principles and Applications of NMR Spectroscopy. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved January 26, 2026, from [Link]

- Arkles, B. (2013).

-

A Guide to 1H NMR Chemical Shift Values. (2015). Compound Interest. Retrieved January 26, 2026, from [Link]

-

A Guide to 13C NMR Chemical Shift Values. (2015). Compound Interest. Retrieved January 26, 2026, from [Link]

-

Organosilicon Compounds. (2020, April 6). Lucknow University. Retrieved January 26, 2026, from [Link]

-

The effect of fluorides in the TiO2(B) anode on the hydrogen evolution reaction in aqueous electrolytes. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]

-

13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved January 26, 2026, from [Link]

-

Mass Spectrometry Fragmentation Part 1. (2015, February 19). YouTube. Retrieved January 26, 2026, from [Link]

- Smith, A. L. (1961). Infrared spectra of organosilicon compounds in the CsBr region. Spectrochimica Acta, 17(6), 675-685.

-

NMR Spectroscopy – Fundamental & Applications. (n.d.). Retrieved January 26, 2026, from [Link]